8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
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Overview
Description
8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methyl group at the 8th position and a phenyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with aromatic aldehydes and malononitrile in the presence of a base such as sodium hydroxide (NaOH) under heating or ultrasonic irradiation . This one-pot reaction yields the desired triazolopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Used in medicinal chemistry for the development of new therapeutic agents.
S-Triazolo(1,5-a)pyrimidine: Exhibits various biological activities, including antimicrobial and anticancer properties.
Uniqueness
8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the methyl and phenyl groups at specific positions on the triazolopyrimidine ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development.
Properties
CAS No. |
77378-85-9 |
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Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
8-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
InChI |
InChI=1S/C12H11N5/c1-8-10(9-5-3-2-4-6-9)15-12(13)17-7-14-16-11(8)17/h2-7H,1H3,(H2,13,15) |
InChI Key |
FWNFVGBOBJFHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N2C1=NN=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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